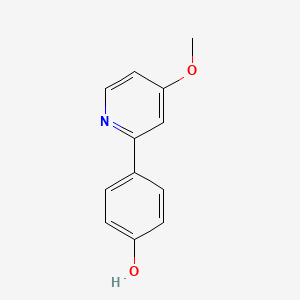

4-(4-Methoxypyridin-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypyridin-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methoxypyridin-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Applications De Recherche Scientifique

4-(4-Methoxypyridin-2-yl)phenol has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-(4-Methoxypyridin-2-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenol and pyridine groups can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its activity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Methoxyphenyl)phenol: This compound has a similar structure but lacks the pyridine ring, which may result in different chemical and biological properties.

4-(4-Methoxypyridin-2-yl)aniline: This compound contains an aniline group instead of a phenol group, which can affect its reactivity and applications.

Uniqueness

4-(4-Methoxypyridin-2-yl)phenol is unique due to the presence of both a phenol and a pyridine ring in its structureThe methoxy group further enhances its versatility by providing additional sites for chemical modification .

Activité Biologique

4-(4-Methoxypyridin-2-yl)phenol, a compound with both phenolic and pyridine functionalities, has garnered attention in scientific research for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy group attached to a pyridine ring and a phenolic hydroxyl group. This unique arrangement enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibition of bacterial enzymes critical for cell viability, potentially through interactions with bacterial cell walls or metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Bacillus subtilis | 0.75 μg/mL |

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 20 |

| ABTS Scavenging | 15 |

| FRAP (Ferric Reducing) | 12 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Receptor Binding : Its structure allows for potential interactions with cellular receptors, influencing signal transduction pathways.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), it reduces oxidative damage and promotes cellular health.

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in bacterial resistance .

Oxidative Stress and Cancer Cells

Another study investigated the compound's effects on oxidative stress in oral cancer cells. The results indicated that treatment with this compound led to increased ROS levels, resulting in selective cytotoxicity towards cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

4-(4-methoxypyridin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-6-7-13-12(8-11)9-2-4-10(14)5-3-9/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELWRBOFELNWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.